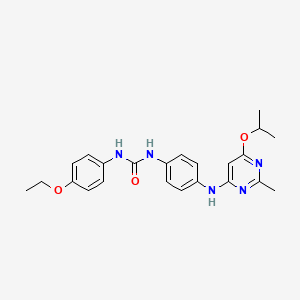

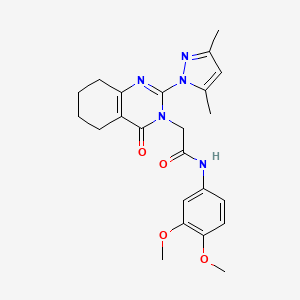

1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea derivative that is likely to possess biological activity due to the presence of a pyrimidine ring and an ethoxyphenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of urea derivatives can be approached through various methods. One such method is the Lossen rearrangement, which is a technique used to synthesize ureas from carboxylic acids, as demonstrated in the synthesis of hydroxamic acids and ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. Although the specific synthesis of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of ure

科学的研究の応用

Synthesis and Chemical Properties

- Pyrimidine Derivatives Synthesis : Studies have shown the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate leads to products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This highlights the chemical reactivity of pyrimidine derivatives with isocyanates, demonstrating their utility in synthesizing complex urea compounds (Yamanaka, Niitsuma, & Sakamoto, 1979).

Biological Activities and Potential Applications

- Antiviral Activities : Some pyrimidine derivatives, specifically 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, have been prepared and evaluated for their antiviral activities. These compounds have shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).

Chemical Reaction Mechanisms

- Urea Derivatives Formation : The treatment of alkylaminopyrimidines with ethoxycarbonyl isocyanate leads to acyclic urea derivatives, further cyclized to form various pyrimido-[1,2-a]-S-triaziniumolates and their thio-derivatives. This showcases the versatility of pyrimidine bases in synthesizing novel heterocyclic compounds with potential pharmacological properties (Greco & Gala, 1981).

Enzyme Inhibition and Anticancer Properties

- Enzyme Inhibition and Anticancer Investigations : Unsymmetrical 1,3-disubstituted ureas, including derivatives synthesized from reactions involving pyrimidine compounds, have been studied for their urease, β-glucuronidase, and phosphodiesterase enzyme inhibition. Furthermore, some compounds demonstrated in vitro anticancer activity, highlighting the therapeutic potential of pyrimidine-based ureas in cancer treatment (Mustafa, Perveen, & Khan, 2014).

特性

IUPAC Name |

1-(4-ethoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-5-30-20-12-10-19(11-13-20)28-23(29)27-18-8-6-17(7-9-18)26-21-14-22(31-15(2)3)25-16(4)24-21/h6-15H,5H2,1-4H3,(H,24,25,26)(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNLXYBSMWZKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)

![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553071.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol](/img/structure/B2553072.png)